[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate
Overview
Description
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with an ethylphenoxy group at the 3-position and a nitrobenzoate ester at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate typically involves multi-step organic reactions
Preparation of Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of Ethylphenoxy Group: The ethylphenoxy group can be introduced via a nucleophilic substitution reaction, where the chromen-4-one core reacts with 4-ethylphenol in the presence of a suitable base.
Formation of Nitrobenzoate Ester: The final step involves the esterification of the hydroxyl group at the 7-position of the chromen-4-one core with 4-nitrobenzoic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethylphenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can lead to the formation of quinone derivatives.
Scientific Research Applications
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Modulating Gene Expression: It can influence the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Methylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate
- [3-(4-Chlorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate
- [3-(4-Fluorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate
Uniqueness
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO7/c1-2-15-3-9-18(10-4-15)31-22-14-30-21-13-19(11-12-20(21)23(22)26)32-24(27)16-5-7-17(8-6-16)25(28)29/h3-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAOYJLIEDVMJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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